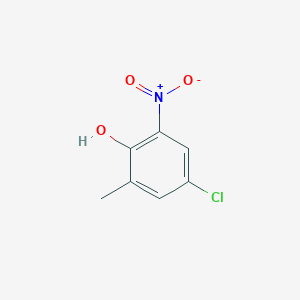

4-chloro-2-methyl-6-nitrophenol

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCYSHAXKXQEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170064 | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1760-71-0 | |

| Record name | 4-Chloro-2-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-2-methyl-6-nitrophenol

This document provides a comprehensive technical guide for the synthesis of 4-chloro-2-methyl-6-nitrophenol, a valuable chemical intermediate, through the electrophilic nitration of 4-chloro-2-methylphenol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into the reaction mechanism, a field-proven experimental protocol, and critical safety considerations.

Executive Summary

The synthesis of 4-chloro-2-methyl-6-nitrophenol from 4-chloro-2-methylphenol is a classic example of electrophilic aromatic substitution. The strategic placement of the nitro group is dictated by the directing effects of the substituents on the phenol ring. This guide elucidates the chemical principles governing this regioselectivity and provides a robust, step-by-step methodology for its successful synthesis. Emphasis is placed on understanding the causality behind experimental choices to ensure reproducibility, yield optimization, and, most importantly, operational safety.

The Chemistry: Mechanism and Regioselectivity

The core of this synthesis is the nitration of an activated aromatic ring. Understanding the electronic effects of the substituents on the starting material, 4-chloro-2-methylphenol, is paramount to comprehending the reaction's outcome.

The Starting Material: 4-chloro-2-methylphenol

4-chloro-2-methylphenol possesses three substituents on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH₃), and a chlorine atom (-Cl).[1] Their influence on electrophilic substitution is as follows:

-

Hydroxyl (-OH) Group: A powerful activating group with a strong ortho, para-directing effect due to resonance donation of its lone pair of electrons into the ring.

-

Methyl (-CH₃) Group: An activating group with a moderate ortho, para-directing effect via hyperconjugation and weak inductive effects.

-

Chlorine (-Cl) Group: A deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because of resonance.

The hierarchy of these directing effects dictates the position of nitration. The hydroxyl group is the most powerful activating and directing group. It strongly activates the positions ortho (positions 2 and 6) and para (position 4) to it. In our starting material, the 2-position is occupied by a methyl group and the 4-position by a chlorine atom. This leaves the 6-position as the most electronically enriched and sterically accessible site for electrophilic attack.

Generation of the Electrophile

The nitrating agent is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of a strong nitric acid with an even stronger acid, usually concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Mechanism of Electrophilic Aromatic Substitution

The synthesis proceeds via a well-established two-step mechanism:

-

Electrophilic Attack: The π-electron system of the phenol ring attacks the nitronium ion (NO₂⁺). This attack preferentially occurs at the C6 position, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

-

Rearomatization: A base (typically HSO₄⁻ or water) abstracts a proton from the C6 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, 4-chloro-2-methyl-6-nitrophenol.

The overall reaction scheme is visualized below.

Caption: Mechanism: Nitronium ion formation and electrophilic attack.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Hazard Analysis and Safety Management

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.

-

Chemical Hazards:

-

Concentrated Nitric and Sulfuric Acids: Are highly corrosive and can cause severe chemical burns upon contact. They are also strong oxidizing agents. [3][4]All manipulations must be done in a fume hood while wearing appropriate personal protective equipment (PPE). [5] * 4-chloro-2-methyl-6-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [6]* Reaction Hazards:

-

Exothermicity: The reaction is highly exothermic. Loss of temperature control can lead to a thermal runaway, rapid production of toxic nitrogen oxide gases (NOₓ), and a potential explosion. [2]Continuous monitoring of the internal temperature is mandatory.

-

Oxidation: Concentrated nitric acid can oxidize organic materials, leading to degradation and the formation of unwanted, potentially hazardous byproducts.

-

-

Mandatory Personal Protective Equipment (PPE):

-

Waste Disposal:

-

All acidic aqueous waste must be neutralized before disposal. Slowly add the acidic waste to a large container of cold water or ice, then neutralize with a base like sodium bicarbonate or sodium hydroxide, ensuring the container is vented and cooled. Follow all institutional and local regulations for chemical waste disposal.

-

Conclusion

The synthesis of 4-chloro-2-methyl-6-nitrophenol via electrophilic nitration of 4-chloro-2-methylphenol is a well-defined process where regiochemical control is dictated by the powerful directing effect of the hydroxyl group. The provided protocol, grounded in a thorough understanding of the reaction mechanism, offers a reliable pathway to obtain the desired product in high purity. However, the success of this synthesis is inextricably linked to a disciplined approach to experimental execution, particularly with respect to temperature control and adherence to all safety protocols.

References

- Google Patents. (n.d.). Preparation of 4-chloro-2-nitrophenol.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

PubChem. (n.d.). 4-Chloro-2-methyl-6-nitrophenol. Retrieved January 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-2-methyl-6-nitrophenol. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2018). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Formation of 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved January 24, 2026, from [Link]

-

University of California, Santa Barbara Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved January 24, 2026, from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved January 24, 2026, from [Link]

-

Habibi, D., Zolfigol, M. A., Shiri, M., & Sedaghat, A. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. ResearchGate. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylphenol. Retrieved January 24, 2026, from [Link]

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved January 24, 2026, from [Link]

-

Quora. (2019, June 19). What is the mechanism of nitrosation of phenol? Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved January 24, 2026, from [Link]

-

Ainfo Inc. (n.d.). 4-Chloro-2-Nitrophenol: An Overview of its Properties and Applications. Retrieved January 24, 2026, from [Link]

-

Studylib. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL. Retrieved January 24, 2026, from [Link]

-

GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved January 24, 2026, from [Link]

-

Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved January 24, 2026, from [Link]

Sources

- 1. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vapourtec.com [vapourtec.com]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. ehs.com [ehs.com]

- 5. youtube.com [youtube.com]

- 6. 4-Chloro-2-methyl-6-nitrophenol | C7H6ClNO3 | CID 74478 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Persistent Pollutant: A Technical Guide to 4-chloro-2-methyl-6-nitrophenol as a Transformation Product of MCPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extensive global use of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) has led to growing concerns about its environmental fate and the formation of potentially more hazardous transformation products. This technical guide provides an in-depth examination of one such product, 4-chloro-2-methyl-6-nitrophenol (CMNP). We will explore the primary formation pathways of CMNP from MCPA, its environmental behavior, validated analytical methodologies for its detection, and its toxicological significance. This document serves as a comprehensive resource for researchers investigating the environmental impact of herbicides and for professionals involved in the development of safer agricultural chemicals.

Introduction: The Legacy of MCPA and its Environmental Transformation

MCPA is a selective, systemic herbicide widely used for the control of broadleaf weeds in cereal crops, pasture, and turf.[1] Its mode of action mimics that of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. While effective, the environmental persistence and transformation of MCPA are of significant scientific interest. The primary degradation of MCPA in the environment proceeds through the cleavage of its ether linkage, resulting in the formation of 4-chloro-2-methylphenol (4-C2MP).[2] This primary metabolite is generally less phytotoxic than the parent compound but serves as a precursor to further transformation products, including the subject of this guide, 4-chloro-2-methyl-6-nitrophenol (CMNP).

The formation of nitrated phenols in the environment is a growing concern due to their potential for increased toxicity and persistence. This guide will provide a detailed scientific overview of the transformation of MCPA into CMNP, offering a crucial resource for understanding the complete environmental lifecycle of this widely used herbicide.

Formation Pathways of 4-chloro-2-methyl-6-nitrophenol (CMNP) from MCPA

The transformation of MCPA to CMNP is not a direct process but rather a multi-step pathway involving the initial degradation of MCPA to its primary metabolite, 4-chloro-2-methylphenol (4-C2MP), which is then subject to nitration.

Primary Degradation of MCPA to 4-chloro-2-methylphenol (4-C2MP)

The initial and most critical step in the formation of CMNP is the degradation of MCPA to 4-C2MP. This occurs through two primary mechanisms:

-

Microbial Degradation: A diverse range of soil microorganisms can utilize MCPA as a carbon source.[3] These microbes cleave the ether bond of the MCPA molecule, yielding 4-C2MP and an aliphatic side chain that is further metabolized.

-

Photodegradation: MCPA in aqueous environments can undergo photolysis, where sunlight provides the energy to break the ether linkage, again forming 4-C2MP as a major intermediate.[4]

Photonitration of 4-C2MP to CMNP

The most well-documented pathway for the formation of CMNP is the photonitration of 4-C2MP in aqueous environments.[4][5] This process is particularly efficient in waters containing nitrate or nitrite ions, which are common in agricultural runoff.[4]

The mechanism of photonitration involves the following key steps:

-

Photolysis of Nitrate/Nitrite: Ultraviolet (UV) radiation from sunlight leads to the photolysis of nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, generating reactive nitrogen species, including the nitrogen dioxide radical (•NO₂).

-

Reaction with 4-C2MP: The highly reactive •NO₂ radical then reacts with the 4-C2MP molecule. This reaction is an electrophilic aromatic substitution, where the nitro group (-NO₂) is added to the aromatic ring of 4-C2MP. The hydroxyl (-OH) and methyl (-CH₃) groups on the ring direct the substitution to the ortho and para positions. Since the para position is already occupied by the chlorine atom, the nitro group is predominantly added to the ortho position, resulting in the formation of 4-chloro-2-methyl-6-nitrophenol.[6][7]

Potential for Microbial Nitration

While photonitration is a confirmed pathway, the potential for microbial nitration of 4-C2MP in soil environments warrants consideration. Certain soil bacteria are known to be involved in nitrification processes, and it is plausible that under specific conditions (e.g., high nitrate concentrations, specific microbial consortia), enzymatic nitration of chlorophenols could occur.[2][8] However, direct evidence for the microbial formation of CMNP from 4-C2MP is currently limited and represents an area for future research.

Environmental Fate and Transport of CMNP

The environmental behavior of CMNP is dictated by its physicochemical properties and its interactions with soil and water.

Persistence and Degradation

Nitrophenols, as a class of compounds, are generally more resistant to degradation than their non-nitrated counterparts.[9] The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to electrophilic attack by microbial enzymes.

-

Biodegradation: The biodegradation of CMNP in soil and water is expected to be slow. While some specialized microorganisms can degrade nitrophenols, the rates are often limited by factors such as nutrient availability, pH, and the presence of co-contaminants.[9][10]

-

Photodegradation: Further photodegradation of CMNP is possible, but the specific byproducts and rates have not been extensively studied.

Soil Sorption and Mobility

The mobility of CMNP in soil is a key factor in determining its potential to leach into groundwater.

-

Sorption Mechanisms: The sorption of nitrophenols to soil particles is influenced by soil organic matter content, clay mineralogy, and pH.[11] Hydrogen bonding and van der Waals forces are the primary mechanisms of interaction.

-

Mobility: Due to their polarity, nitrophenols generally exhibit moderate to high mobility in soils, particularly in soils with low organic matter content.[12] This suggests that CMNP could have the potential to migrate from the soil surface to underlying groundwater resources.

| Parameter | General Range for Nitrophenols | Implications for CMNP |

| Soil Half-life | Days to months[9] | Likely to be persistent in the environment. |

| Mobility in Soil | Moderate to High[12] | Potential for groundwater contamination. |

| Bioaccumulation | Low | Unlikely to significantly accumulate in the food chain. |

Analytical Methodologies for the Determination of CMNP

The accurate quantification of CMNP in environmental matrices is essential for exposure assessment and risk management. The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation and Extraction

Effective extraction of CMNP from soil and water samples is a critical first step for accurate analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a standard method for extracting phenols and nitrophenols from aqueous matrices.

-

Sample Preparation: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended solids. Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid) to ensure CMNP is in its protonated form.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing methanol (e.g., 5 mL) followed by acidified deionized water (e.g., 5 mL) through the cartridge.

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

-

Washing: Wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove any co-eluting polar interferences.

-

Elution: Elute the retained CMNP from the cartridge with a suitable organic solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[13][14]

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Soil Samples

MSPD is an efficient technique for the simultaneous extraction and cleanup of analytes from solid matrices.

-

Sample Preparation: Homogenize the soil sample and weigh approximately 1 gram into a glass mortar.

-

Blending: Add a dispersing agent, such as silica gel (e.g., 2 grams), to the mortar and blend with the soil using a pestle until a homogeneous mixture is obtained.

-

Packing: Transfer the mixture to an empty SPE cartridge.

-

Elution: Elute the CMNP by passing an appropriate organic solvent, such as dichloromethane or a mixture of acetone and hexane, through the cartridge.

-

Concentration and Cleanup: Collect the eluate and concentrate it under a gentle stream of nitrogen. Further cleanup steps may be necessary depending on the complexity of the soil matrix.[15]

Instrumental Analysis

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of CMNP in environmental samples.

-

Principle: The extracted sample is injected into an HPLC system, where CMNP is separated from other components on a reversed-phase column. The eluent is then introduced into a tandem mass spectrometer, where CMNP is ionized (typically using electrospray ionization in negative mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.[16][17]

-

Advantages: High sensitivity and selectivity, minimal sample derivatization required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of CMNP, often requiring derivatization.

-

Principle: For volatile and thermally stable compounds, GC-MS provides excellent separation and identification. However, due to the polar nature of the hydroxyl group, CMNP often requires derivatization (e.g., silylation or acetylation) to improve its volatility and chromatographic performance. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.[1][18][19]

-

Advantages: High resolving power, provides structural information for confirmation.

-

Disadvantages: Often requires a derivatization step, which can add complexity to the workflow.

| Parameter | LC-MS/MS | GC-MS |

| Principle | Separation based on liquid chromatography, detection by tandem mass spectrometry. | Separation based on gas chromatography, detection by mass spectrometry. |

| Derivatization | Not typically required. | Often required to improve volatility. |

| Sensitivity | Very high (sub-µg/L). | High (µg/L range). |

| Selectivity | Very high due to MRM. | High with selected ion monitoring. |

| Sample Throughput | High. | Moderate. |

Toxicological Profile of CMNP

The toxicological properties of CMNP are of significant concern, as nitrated phenols can exhibit greater toxicity than their parent compounds.

Human Health Effects

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-chloro-2-methyl-6-nitrophenol is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[20]

-

Skin Irritation: Causes skin irritation.[20]

-

Eye Irritation: Causes serious eye irritation.[20]

-

Respiratory Irritation: May cause respiratory irritation.[20]

Ecotoxicological Effects

The impact of CMNP on non-target organisms in the environment is a critical area of study.

-

Aquatic Toxicity: Nitrophenols are known to be toxic to aquatic organisms.[22] Although specific data for CMNP is limited, it is reasonable to infer that it would exhibit toxicity to fish, invertebrates (such as Daphnia magna), and algae.[23] The U.S. Environmental Protection Agency has established aquatic life criteria for some nitrophenols, highlighting their potential to cause adverse effects in aquatic ecosystems.[22]

-

Soil Microbial Toxicity: The introduction of chloronitrophenols into the soil can have inhibitory effects on soil microbial communities, potentially disrupting important soil processes such as nutrient cycling.[8][24]

Conclusion and Future Perspectives

4-chloro-2-methyl-6-nitrophenol is an environmentally relevant transformation product of the widely used herbicide MCPA. Its formation, primarily through the photonitration of the main metabolite 4-chloro-2-methylphenol, highlights the complex and sometimes unforeseen consequences of pesticide use. The potential for CMNP to be more persistent and toxic than its parent compound underscores the importance of considering the entire lifecycle of pesticides in environmental risk assessments.

Future research should focus on several key areas:

-

Elucidation of other formation pathways, particularly the role of microbial nitration in soil environments.

-

Detailed studies on the environmental fate and transport of CMNP, including its biodegradation rates in various soil types and aquatic systems.

-

Generation of comprehensive ecotoxicological data to establish its impact on a range of non-target organisms.

-

Development and validation of standardized analytical methods for the routine monitoring of CMNP in environmental samples.

A deeper understanding of the formation, fate, and toxicity of CMNP will enable more accurate risk assessments and inform the development of more sustainable agricultural practices.

References

-

AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025, December 30). Effect of dissolved o. Retrieved from [Link]

- Arora, P. K., & Jain, R. K. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.

-

Bacterial degradation of chlorophenols and their derivatives. (2014, March 3). PMC. Retrieved from [Link]

-

Nitrophenols: Ambient Water Quality Criteria. (n.d.). epa nepis. Retrieved from [Link]

-

Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. (2025, August 7). ResearchGate. Retrieved from [Link]

- Chen, B., Yuan, M., & Liu, H. (2009). Sorption of p-nitrophenol on two Chinese soils as affected by copper. PubMed, 37(11), 2290–2296.

-

THEORETICAL AND EXPERIMENTAL EVIDENCE OF THE PHOTONITRATION PATHWAY OF PHENOL AND 4-chlorophenol. (n.d.). IRIS-AperTO. Retrieved from [Link]

-

Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA. Retrieved from [Link]

-

Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025, August 9). ResearchGate. Retrieved from [Link]

-

4-Chloro-2-methyl-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

-

Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. (2021, April 27). PMC. Retrieved from [Link]

-

Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023, November 21). MDPI. Retrieved from [Link]

-

Impact of chlorophenols on microbiota of an unpolluted acidic soil: microbial resistance and biodegradation. (n.d.). PubMed. Retrieved from [Link]

-

MCPA. (n.d.). Wikipedia. Retrieved from [Link]

-

Toxicological Profile for Nitrophenols. (n.d.). Retrieved from [Link]

-

Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

-

Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. (n.d.). Applied Ecology and Environmental Research. Retrieved from [Link]

-

a lc-ms/ms confirmatory method for determination of chloramphenicol in real samples screened by. (n.d.). Retrieved from [Link]

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). Retrieved from [Link]

-

4-Nitrophenol in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]

-

Impact of Organic Contamination on Some Aquatic Organisms. (n.d.). PMC. Retrieved from [Link]

- Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(8), 2356.

-

Microbial biodegradation of nitrophenols and their derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

RELEVANCE TO PUBLIC HEALTH. (n.d.). NCBI. Retrieved from [Link]

-

Specific Adsorption of Heavy Metals in Soils: Individual and Competitive Experiments. (n.d.). MDPI. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]

- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31.

-

Advances in Food Testing & Environmental Analysis Application Compendium. (2022, March 30). Agilent. Retrieved from [Link]

-

Microbial Treatment of Soil to Remove Pentachlorophenol. (n.d.). PMC. Retrieved from [Link]

-

Heavy Metal Contamination in the Aquatic Ecosystem: Toxicity and Its Remediation Using Eco-Friendly Approaches. (n.d.). MDPI. Retrieved from [Link]

-

Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. (n.d.). Diva-Portal.org. Retrieved from [Link]

-

Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. (n.d.). Diva-Portal.org. Retrieved from [Link]

-

2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P. (n.d.). GovInfo. Retrieved from [Link]

Sources

- 1. digitum.um.es [digitum.um.es]

- 2. researchgate.net [researchgate.net]

- 3. aloki.hu [aloki.hu]

- 4. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. Impact of chlorophenols on microbiota of an unpolluted acidic soil: microbial resistance and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sorption of p-nitrophenol on two Chinese soils as affected by copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. real.mtak.hu [real.mtak.hu]

- 14. diva-portal.org [diva-portal.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. rivm.nl [rivm.nl]

- 21. govinfo.gov [govinfo.gov]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. Impact of Organic Contamination on Some Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of 4-chloro-2-methyl-6-nitrophenol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for 4-chloro-2-methyl-6-nitrophenol

The environmental fate of a chemical substance is a critical component of its overall risk assessment. For 4-chloro-2-methyl-6-nitrophenol, a substituted phenol with potential industrial applications, a comprehensive understanding of its behavior in the environment is paramount for ensuring its safe use and for the development of effective remediation strategies in case of contamination. However, it is crucial to acknowledge at the outset that publicly available, peer-reviewed data specifically detailing the environmental fate of 4-chloro-2-methyl-6-nitrophenol is exceedingly scarce.

This guide, therefore, adopts a scientifically grounded, extrapolative approach. By examining the known environmental behavior of structurally analogous compounds—namely, nitrophenols, chlorophenols, and specifically 4-nitrophenol and 4-chloro-2-nitrophenol—we can construct a predictive framework for the environmental fate of 4-chloro-2-methyl-6-nitrophenol. This document will clearly delineate between established data for analogous compounds and the projected behavior of our target molecule, providing a robust, albeit predictive, technical overview.

Introduction to 4-chloro-2-methyl-6-nitrophenol: Structure, Properties, and Environmental Significance

4-chloro-2-methyl-6-nitrophenol is a synthetic organic compound characterized by a phenol ring substituted with a chlorine atom, a methyl group, and a nitro group. Its chemical structure dictates its physicochemical properties, which in turn govern its environmental distribution and persistence.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale for Prediction |

| Water Solubility | Low to moderate | The polar hydroxyl and nitro groups enhance water solubility, while the chlorine and methyl groups, along with the benzene ring, contribute to its hydrophobicity. |

| Vapor Pressure | Low | Phenolic compounds generally have low vapor pressure due to hydrogen bonding. |

| Octanol-Water Partition Coefficient (Kow) | Moderate to high | The presence of the chlorine and methyl groups is expected to result in a significant Kow, indicating a potential for bioaccumulation. Nitrophenols generally have low octanol-water partition coefficients, suggesting that bioaccumulation may not be significant[1]. |

| pKa | Acidic | The electron-withdrawing nitro and chloro groups will increase the acidity of the phenolic hydroxyl group. |

The environmental significance of 4-chloro-2-methyl-6-nitrophenol stems from its potential toxicity, which is a characteristic of many substituted phenols. Chlorophenols and nitrophenols are known to be toxic to a wide range of organisms. For instance, 4-nitrophenol is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its endocrine-disrupting effects and general toxicity[2]. The presence of both chloro and nitro functional groups on the same molecule suggests that 4-chloro-2-methyl-6-nitrophenol could exhibit significant biological activity and may be persistent in the environment.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation pathways, primarily photodegradation and hydrolysis, are key processes that can lead to the transformation of organic compounds in the environment without the involvement of microorganisms.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like 4-chloro-2-methyl-6-nitrophenol, direct photolysis and indirect photolysis are the two main mechanisms.

-

Direct Photolysis: This occurs when the molecule itself absorbs light energy, leading to the excitation of electrons and subsequent bond cleavage. While direct photolysis of 4-nitrophenol is reported to be negligible, the presence of other chromophores in 4-chloro-2-methyl-6-nitrophenol might alter its photostability[2].

-

Indirect Photolysis: This process is often more significant in natural waters. It involves the absorption of light by other substances in the water, such as humic acids, which then generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then attack and degrade the target molecule.

Expected Photodegradation Products: Based on studies of similar compounds, the photodegradation of 4-chloro-2-methyl-6-nitrophenol is likely to proceed through hydroxylation of the benzene ring, dechlorination, and oxidation of the methyl group. This could lead to the formation of catechols, hydroquinones, and eventually, ring cleavage to form smaller aliphatic compounds.

Experimental Protocol: Assessing Photodegradation in Aqueous Systems

This protocol is adapted from OECD Guideline for Testing of Chemicals, No. 316.

Objective: To determine the rate of direct and indirect photolysis of 4-chloro-2-methyl-6-nitrophenol in an aqueous environment.

Methodology:

-

Preparation of Test Solutions: Prepare solutions of 4-chloro-2-methyl-6-nitrophenol in sterile, purified water. For indirect photolysis, a sensitizer such as humic acid can be added.

-

Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark to account for any non-photolytic degradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and control solutions.

-

Analysis: Quantify the concentration of 4-chloro-2-methyl-6-nitrophenol in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the photodegradation rate constant and the half-life of the compound under the specified conditions.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 4-chloro-2-methyl-6-nitrophenol, the primary site for potential hydrolysis would be the carbon-chlorine bond. However, the C-Cl bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic substitution, but significant hydrolysis is not expected to be a major degradation pathway.

Biotic Degradation: The Microbial Contribution

Biodegradation, the breakdown of organic matter by microorganisms, is often the most important process for the removal of synthetic chemicals from the environment. The biodegradability of 4-chloro-2-methyl-6-nitrophenol will depend on the presence of microbial populations with the necessary enzymatic machinery to attack its structure.

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize a variety of enzymatic pathways to degrade substituted phenols. The initial steps often involve the hydroxylation of the aromatic ring, followed by ring cleavage. For nitrophenols, the nitro group can be removed as nitrite.

Predicted Aerobic Biodegradation Pathway:

Based on the known pathways for 4-nitrophenol and chlorinated phenols, the aerobic biodegradation of 4-chloro-2-methyl-6-nitrophenol could proceed as follows:

-

Initial Attack: Monooxygenases or dioxygenases could hydroxylate the ring, potentially leading to the formation of a chloromethyl-nitrocatechol.

-

Denitrification: The nitro group could be reductively removed to form an amino group, or oxidatively removed as nitrite.

-

Dechlorination: The chlorine atom could be removed through hydrolytic, reductive, or oxidative mechanisms.

-

Ring Cleavage: Once the ring is sufficiently substituted with hydroxyl groups, dioxygenases can cleave the aromatic ring.

-

Metabolism of Intermediates: The resulting aliphatic intermediates would then be funneled into central metabolic pathways.

Anaerobic Biodegradation

Under anaerobic conditions (in the absence of oxygen), the degradation of substituted phenols is generally slower and follows different pathways. Reductive processes are more common. The nitro group is highly susceptible to reduction to an amino group, which can then be removed. Reductive dechlorination can also occur.

Predicted Anaerobic Biodegradation Pathway:

-

Nitro Group Reduction: The primary initial step is likely the reduction of the nitro group to an amino group, forming 4-chloro-2-methyl-6-aminophenol.

-

Reductive Dechlorination: The chlorine atom may be removed, a process that is often slower than nitro reduction.

-

Ring Cleavage: Anaerobic ring cleavage is a complex process that ultimately leads to the formation of methane and carbon dioxide.

Experimental Protocol: Assessing Ready Biodegradability

This protocol is based on the OECD 301F Manometric Respirometry Test.

Objective: To determine the ready biodegradability of 4-chloro-2-methyl-6-nitrophenol by aerobic microorganisms.

Methodology:

-

Inoculum: Use an inoculum from a domestic wastewater treatment plant.

-

Test Setup: Add a known concentration of 4-chloro-2-methyl-6-nitrophenol as the sole carbon source to a mineral medium containing the inoculum in a sealed vessel.

-

Measurement: Measure the oxygen consumption over a 28-day period.

-

Controls: Include a blank control (inoculum only), a positive control with a readily biodegradable substance (e.g., sodium benzoate), and a toxicity control.

-

Data Analysis: Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD). A compound is considered readily biodegradable if it reaches >60% biodegradation within the 28-day window.

Environmental Mobility and Partitioning: Where Does it Go?

The mobility of a chemical in the environment is largely determined by its tendency to partition between different environmental compartments: soil/sediment, water, and air.

Sorption to Soil and Sediment

Sorption is the process by which a chemical binds to soil or sediment particles. This is a critical process as it reduces the concentration of the chemical in the water phase, thereby affecting its bioavailability and transport. The primary factors influencing the sorption of organic compounds to soil are the organic carbon content of the soil and the hydrophobicity of the chemical (as indicated by its Kow).

Given the predicted moderate to high Kow of 4-chloro-2-methyl-6-nitrophenol, it is expected to have a moderate to strong affinity for soil and sediment, particularly those with high organic matter content. The sorption of p-nitrophenol on soils has been shown to be influenced by factors such as the presence of metals like copper[3].

Quantitative Data for Analogous Compounds:

| Compound | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Reference |

| 4-Nitrophenol | 10 - 500 L/kg | [4] |

| 4-Chlorophenol | 100 - 1000 L/kg | [5] |

Based on these values, it is reasonable to predict that 4-chloro-2-methyl-6-nitrophenol will have a Koc in the range of several hundred to a few thousand L/kg, indicating a moderate potential for sorption.

Experimental Protocol: Determining the Soil Sorption Coefficient

This protocol is based on the OECD Guideline 106, Adsorption - Desorption Using a Batch Equilibrium Method.

Objective: To determine the soil and sediment adsorption/desorption coefficients (Kd and Koc) for 4-chloro-2-methyl-6-nitrophenol.

Methodology:

-

Soil/Sediment Selection: Use a range of well-characterized soils with varying organic carbon content and pH.

-

Equilibration: Add a known amount of soil to a solution of 4-chloro-2-methyl-6-nitrophenol of known concentration. Agitate the mixture until equilibrium is reached.

-

Analysis: Separate the solid and liquid phases by centrifugation and analyze the concentration of the test substance in the aqueous phase.

-

Calculation: Calculate the amount of substance sorbed to the soil by mass balance. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

-

Desorption: After the adsorption phase, replace a portion of the supernatant with fresh solution and re-equilibrate to determine the extent of desorption.

Volatilization

Volatilization is the transfer of a chemical from the soil or water surface to the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant. As predicted, 4-chloro-2-methyl-6-nitrophenol is expected to have a low vapor pressure, and therefore, volatilization is not anticipated to be a significant environmental fate process.

Ecotoxicological Profile: A Preliminary Assessment

While specific ecotoxicity data for 4-chloro-2-methyl-6-nitrophenol is not available, the toxicity of nitrophenols and chlorophenols to aquatic organisms is well-documented. Nitrophenols are known to be more resistant to degradation than other phenols[1]. Acute LC50 values for 4-nitrophenol in fish are in the range of 1-10 mg/L. The presence of a chlorine atom can sometimes increase the toxicity of phenolic compounds. Therefore, it is prudent to assume that 4-chloro-2-methyl-6-nitrophenol will exhibit moderate to high toxicity to aquatic life.

Conclusion and Future Research Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the environmental fate of 4-chloro-2-methyl-6-nitrophenol. Based on the behavior of structurally similar compounds, it is anticipated that this compound will exhibit moderate persistence in the environment, with biodegradation being the primary degradation pathway. Its potential for sorption to soil and sediment is moderate, while volatilization is expected to be negligible.

The significant data gaps for this specific compound underscore the critical need for empirical studies. Future research should prioritize the following:

-

Determination of key physicochemical properties: Accurate measurements of water solubility, Kow, vapor pressure, and pKa are essential for robust environmental modeling.

-

Biodegradation studies: Conducting "ready" and "inherent" biodegradability tests will provide definitive data on its persistence.

-

Photodegradation experiments: Quantifying the rates of direct and indirect photolysis will clarify the role of sunlight in its degradation.

-

Sorption/desorption studies: Measuring the Koc in various soil types will allow for accurate predictions of its environmental mobility.

-

Ecotoxicity testing: Determining the acute and chronic toxicity to a range of aquatic and terrestrial organisms is crucial for a complete risk assessment.

By systematically addressing these research needs, the scientific community can build a comprehensive and reliable environmental profile for 4-chloro-2-methyl-6-nitrophenol, ensuring its responsible management throughout its lifecycle.

References

-

Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). MDPI. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.

- Gharbani, P., et al. (2010). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.

- Gharbani, P., et al. (2010). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. African Journal of Biotechnology, 9(36), 5954-5960.

-

Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water. Retrieved from [Link]

- RIVM. (2008). Environmental risk limits for monochlorophenols, 4-chloro-3-methylphenol and aminochlorophenol. RIVM Report 601714006.

- Zincke, T. (1899). Ueber die Einwirkung von salpetriger Säure auf 4-Chlor-o-kresol. Justus Liebigs Annalen der Chemie, 309(1-2), 1-26.

-

PubChem. (n.d.). 4-Chloro-2-methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Shivaraju, H. P., et al. (2006). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research, 45(13), 4484-4491.

- Kanekar, P. P., et al. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Journal of Agricultural and Food Chemistry, 58(23), 12347-12353.

- Sheng, G., et al. (2002). Sorption of p-nitrophenol on two Chinese soils as affected by copper. Environmental Toxicology and Chemistry, 21(8), 1592-1597.

- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).

- Ou, Z., et al. (2022). Sorption and degradation processes of imidacloprid in Florida soils. PLoS ONE, 17(9), e0274131.

- United States Patent Office. (1966). Process for the preparation of nitrophenols.

-

Tyger Scientific Inc. (n.d.). 4-Chloro-2-methyl-6-nitro-phenol - CAS 1760-71-0. Retrieved from [Link]

- Cui, Y., et al. (2012). Metal-free photocatalytic degradation of 4-chlorophenol in water by mesoporous carbon nitride semiconductors. Catalysis Science & Technology, 2(7), 1396-1402.

-

NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

- Wang, X., et al. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.

- Zhang, Y., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 439.

- Motsa, M. M., et al. (2011). Adsorption of 2,4,6-Trichlorophenol and ortho-Nitrophenol from Aqueous Media Using Surfactant-Modified Clinoptilolite–Polypropylene Hollow Fibre Composites. Water, Air, & Soil Pollution, 223(4), 1591-1603.

Sources

- 1. 4-Nitrophenol in freshwater and marine water [waterquality.gov.au]

- 2. mdpi.com [mdpi.com]

- 3. Sorption and degradation processes of imidacloprid in Florida soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-2-methyl-6-nitrophenol

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing 4-chloro-2-methyl-6-nitrophenol?

The most common and direct method is the electrophilic aromatic substitution via nitration of the precursor, 4-chloro-2-methylphenol (also known as p-chloro-o-cresol).[1][2] This reaction typically involves treating the starting phenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[1] The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, while the chlorine is deactivating but also ortho-, para-directing. The interplay of these directing effects predominantly favors the substitution of the nitro group at the C6 position, which is ortho to the powerful hydroxyl directing group.

Q2: What are the primary byproducts I should anticipate in this synthesis?

During the nitration of 4-chloro-2-methylphenol, several byproducts can form due to the high reactivity of the phenolic ring and the potent nature of the nitrating agents. The main categories of byproducts are:

-

Isomeric Products: The formation of other mononitrated isomers, such as 4-chloro-2-methyl-5-nitrophenol, can occur, although the 6-nitro isomer is generally the major product.[1]

-

Dinitrated Byproducts: The highly activated ring is susceptible to further nitration, leading to the formation of dinitro-isomers like 4-chloro-2-methyl-x,6-dinitrophenol.[3]

-

Oxidation Products: Phenols are sensitive to oxidation by nitric acid, which can lead to the formation of complex, often dark-colored and tarry or resinous substances.[3][4] Under certain conditions, this can also lead to the formation of quinone-type structures.[5]

-

Impurities from Starting Material: If the starting 4-chloro-2-methylphenol contains other cresol isomers (e.g., p-cresol), these will also undergo nitration, leading to their corresponding nitrated derivatives.[3]

Q3: What is the chemical basis for the formation of these byproducts?

The formation of byproducts is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) is a strongly activating, ortho-, para-director. The methyl group (-CH3) is also activating and ortho-, para-directing. The chlorine atom (-Cl) is deactivating but still directs incoming electrophiles to the ortho and para positions.

-

Isomer Formation: The nitronium ion (NO₂⁺) electrophile will preferentially attack positions that are electronically enriched and sterically accessible. The C6 position is ortho to the -OH group, making it highly activated and the primary site of attack. However, other positions, like C5, can also be attacked, leading to isomeric byproducts.

-

Dinitration: The initial mononitration product is still an activated ring (though less so than the starting phenol). Under harsh conditions (e.g., high temperature, excess nitrating agent), a second nitration can occur, leading to dinitrated species.[3]

-

Oxidation: Nitric acid is a strong oxidizing agent. The electron-rich phenol ring is susceptible to oxidation, which competes with the desired nitration reaction, especially at elevated temperatures, leading to tars.[4]

Byproduct Summary Table

| Byproduct Type | Potential Structure(s) | Causality | Mitigation & Troubleshooting Strategy |

| Positional Isomers | 4-chloro-2-methyl-5-nitrophenol | Competing directing effects of -OH, -CH3, and -Cl substituents on the aromatic ring. | Maintain low reaction temperatures; slow, controlled addition of nitrating agent. |

| Dinitrated Compounds | 4-chloro-2-methyl-x,6-dinitrophenol | Highly activated phenolic ring; harsh reaction conditions (excess nitric acid, high temperature). | Use stoichiometric amounts of nitrating agent; maintain strict temperature control (e.g., 0-5 °C). |

| Oxidation Products | Tars, resins, quinone-like structures | Strong oxidizing nature of nitric acid acting on the electron-rich phenol. | Keep temperatures low; consider using a milder nitrating agent; ensure efficient stirring. |

| Starting Material Impurities | Nitrated derivatives of other cresol isomers | Contaminated starting 4-chloro-2-methylphenol. | Use high-purity starting materials; purify the precursor before the reaction if necessary. |

Synthesis Pathway and Byproduct Formation Diagram

Caption: Main synthesis route and common side reactions.

Troubleshooting Guide

Q1: My reaction produced a mixture of isomers. How can I identify them and improve selectivity for the 6-nitro product?

A1: Identification and Enhancement of Selectivity

-

Causality: Isomer formation is an inherent challenge due to multiple activated positions on the ring. While the 6-position is electronically favored by the potent -OH director, other positions can still react.

-

Identification:

-

Thin-Layer Chromatography (TLC): A quick preliminary check to see if you have a single product or a mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying isomers. The mass spectra of the isomers will be very similar, but their retention times will differ. Derivatization may be required to improve peak shape for these polar compounds.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is also highly effective for separating and quantifying isomeric nitrophenols.[7][8][9]

-

-

Improving Selectivity:

-

Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0-10 °C) significantly enhances selectivity by favoring the most energetically favorable pathway, which leads to the 6-nitro isomer.[1]

-

Slow Addition of Nitrating Agent: Add your nitrating agent dropwise to the phenol solution with vigorous stirring. This maintains a low instantaneous concentration of the nitrating agent, reducing the likelihood of reactions at less-favored positions and minimizing local hot spots that can decrease selectivity.[10]

-

Q2: My final product is dark brown and tarry. What happened and how can I purify it?

A2: Addressing Oxidation and Purification

-

Causality: Dark, tarry products are a classic sign of oxidation.[3][4] The electron-rich phenol ring is easily oxidized by nitric acid, especially if the temperature rises uncontrollably or if the concentration of nitric acid is too high.

-

Prevention: The best strategy is prevention through strict temperature control as described above.

-

Purification Protocols:

-

Recrystallization: This is often the most effective method. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, or a water/ethanol mixture) and allowed to cool slowly. The desired product should crystallize out, leaving the more soluble, dark-colored impurities in the mother liquor.

-

Steam Distillation: For less pure products, steam distillation can be effective.[11] The desired mononitrated product is often steam volatile, while the polymeric tars and dinitrated compounds are not.[12]

-

Activated Carbon Treatment: If the product is only slightly discolored after recrystallization, you can dissolve it in a solvent and add a small amount of activated carbon.[13] The carbon will adsorb the colored impurities. Heat the solution briefly, then filter the hot solution through celite to remove the carbon before allowing the product to crystallize.

-

Q3: I'm observing significant dinitration. How do I favor mono-nitration?

A3: Minimizing Dinitrated Byproducts

-

Causality: Dinitration occurs when the reaction conditions are too harsh, causing the mono-nitrated product to react further.[3]

-

Mitigation Strategies:

-

Stoichiometry: Use a carefully measured molar equivalent of nitric acid relative to the 4-chloro-2-methylphenol. Avoid using a large excess of the nitrating agent.

-

Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water. Over-extending the reaction time increases the chance of dinitration.

-

Milder Nitrating Agents: If problems persist, consider alternative, milder nitrating agents, although this may require significant process redevelopment.

-

Experimental Protocols

Protocol 1: Purification by Recrystallization

-

Solvent Selection: Transfer the crude, dry 4-chloro-2-methyl-6-nitrophenol to an Erlenmeyer flask. Select a suitable solvent (e.g., aqueous ethanol).

-

Dissolution: Add the solvent in small portions and heat the mixture gently with stirring until the solid just dissolves. Do not add excessive solvent.

-

Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[13] Reheat to boiling for a few minutes.

-

Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[11][14]

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Analytical Workflow for Byproduct Identification

Caption: A typical workflow for analyzing reaction purity.

References

-

PrepChem. (n.d.). Preparation of 4-chloro-2-nitrophenol. PrepChem.com. Retrieved from [Link]

- Erkelens, C., & Wuest, M. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.

- Henkel, K., & Kneh, W. (n.d.). Process for the preparation of 2-chloro-4-methylphenol. Google Patents.

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Retrieved from [Link]

- Li, J., et al. (n.d.). Preparation of 4-chloro-2-nitrophenol. Google Patents.

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Labeling Studies in the Reaction of 2,3,4,6-Tetramethyl-4-nitrocyclohexa-2,5-dienone With Nitrogen Dioxide. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylphenol. PubChem. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Retrieved from [Link]

- Stoesser, S. M. (n.d.). Nitration of para cresol. Google Patents.

-

Wikipedia. (n.d.). p-Chlorocresol. Wikipedia. Retrieved from [Link]

-

Agilent. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR. Retrieved from [Link]

Sources

- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 2. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. byjus.com [byjus.com]

- 13. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Optimizing HPLC Separation of 4-Chloro-2-methyl-6-nitrophenol Isomers

Welcome to the technical support center for the chromatographic separation of 4-chloro-2-methyl-6-nitrophenol and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal separation of these structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your High-Performance Liquid Chromatography (HPLC) analysis.

I. Understanding the Challenge: The Separation of Positional Isomers

The primary difficulty in separating isomers of 4-chloro-2-methyl-6-nitrophenol lies in their identical molecular weights and similar polarities. Positional isomers, which differ only in the arrangement of substituent groups on the aromatic ring, often exhibit very close retention times in reversed-phase HPLC.[1] Achieving baseline separation requires a methodical approach to optimizing various chromatographic parameters.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the HPLC separation of nitrophenol isomers, providing a systematic approach to problem-solving.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Symptom: Your chromatogram shows overlapping peaks or a single broad peak where multiple isomers are expected.

Root Cause Analysis and Solutions:

-

Inadequate Mobile Phase Selectivity: The choice of organic solvent and the pH of the aqueous phase are critical for resolving positional isomers.

-

Explanation: Different organic modifiers (e.g., acetonitrile vs. methanol) interact differently with the analytes and the stationary phase, altering selectivity.[2] The pH of the mobile phase affects the ionization state of phenolic compounds, which can significantly change their retention and the separation selectivity.[3][4] For acidic compounds like nitrophenols, a lower pH will suppress ionization, leading to increased retention.[5]

-

Actionable Steps:

-

Solvent Screening: If using acetonitrile, try substituting it with methanol, or vice versa. You can also test mixtures of the two.

-

pH Optimization: Adjust the pH of the aqueous portion of your mobile phase. For nitrophenols, a pH range of 2.5 to 4.0 is often a good starting point to ensure they are in their non-ionized form.[6] Use a buffer to maintain a stable pH.

-

Gradient Elution: If an isocratic method fails to provide adequate separation, a shallow gradient can often improve resolution between closely eluting peaks.[7]

-

-

-

Suboptimal Stationary Phase: Not all C18 columns are created equal. The specific properties of the stationary phase can have a profound impact on the separation of aromatic isomers.

-

Explanation: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[8][9] This can be particularly effective for separating positional isomers.[1]

-

Actionable Steps:

-

Column Screening: If you are using a standard C18 column, consider trying a column with a phenyl stationary phase (e.g., Phenyl-Hexyl).[7][10]

-

Particle Size and Column Dimensions: For difficult separations, a column with a smaller particle size (e.g., <3 µm) can provide higher efficiency. A longer column can also increase resolution, but will also increase analysis time and backpressure.[11][12]

-

-

Issue 2: Peak Tailing

Symptom: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.

Root Cause Analysis and Solutions:

-

Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, leading to peak tailing.[13]

-

Explanation: The acidic protons of the silanol groups can form strong hydrogen bonds with the nitro and hydroxyl groups of the nitrophenol isomers.

-

Actionable Steps:

-

Lower Mobile Phase pH: Reducing the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.[13]

-

Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity.

-

Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase. However, be mindful that this can affect selectivity.

-

-

-

Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

-

Actionable Steps:

-

Reduce Injection Volume: Try injecting a smaller volume of your sample.

-

Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

-

-

Issue 3: Split or Double Peaks

Symptom: A single analyte appears as two or more peaks.

Root Cause Analysis and Solutions:

-

Disruption in the Sample Path: A common cause of split peaks is a disturbance at the head of the column.[13]

-

Explanation: A partially blocked inlet frit or a void in the packing material can cause the sample to be distributed unevenly onto the stationary phase.[14]

-

Actionable Steps:

-

Backflush the Column: Reverse the column and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.[14]

-

Replace the Inlet Frit: If backflushing does not resolve the issue, the inlet frit may need to be replaced.

-

Use a Guard Column or In-line Filter: To prevent future blockages, always use a guard column or an in-line filter before the analytical column.[13]

-

-

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

-

Explanation: The strong sample solvent carries the analyte band too far down the column before it has a chance to properly partition with the stationary phase.

-

Actionable Steps:

-

Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase composition.

-

Reduce Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible.

-

-

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for separating nitrophenol isomers?

A1: A good starting point for reversed-phase separation of nitrophenol isomers is a mobile phase consisting of a mixture of acetonitrile and water, with the aqueous phase buffered to a pH between 2.5 and 4.0.[6] A typical starting gradient might be 30-70% acetonitrile over 10-15 minutes.[7]

Q2: How does temperature affect the separation?

A2: Increasing the column temperature will generally decrease the retention time of all analytes and can also improve peak shape by reducing mobile phase viscosity. However, it can also affect the selectivity of the separation. It is important to control the column temperature using a column oven for reproducible results.[15]

Q3: Can I use a C18 column to separate these isomers?

A3: Yes, a C18 column can be used, but achieving baseline separation of all positional isomers may be challenging. A high-resolution C18 column with a high surface area and carbon load would be a good choice. However, for enhanced selectivity, a phenyl-based column is often recommended.[1][9]

Q4: My peaks are broad. What should I do?

A4: Broad peaks can be caused by several factors, including a contaminated guard or analytical column, a low flow rate, or extra-column volume.[15] First, try replacing your guard column. If that doesn't help, you may need to wash or replace your analytical column. Also, ensure your flow rate is optimal for your column dimensions and that the tubing between the column and detector is as short and narrow as possible.

Q5: What detection wavelength should I use for 4-chloro-2-methyl-6-nitrophenol?

A5: Nitrophenols have strong UV absorbance. A diode array detector (DAD) or a photodiode array (PDA) detector is ideal as it allows you to monitor multiple wavelengths and to check for peak purity. A common detection wavelength for nitrophenols is around 270 nm, but it is always best to determine the optimal wavelength for your specific analytes by examining their UV spectra.[7]

IV. Experimental Protocols & Data

Protocol 1: Systematic Approach to Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of 4-chloro-2-methyl-6-nitrophenol isomers.

-

Initial Column and Mobile Phase Selection:

-

Gradient Screening:

-

Run a series of linear gradients to determine the approximate elution conditions. Start with a broad gradient (e.g., 5-95% B in 20 minutes) and then narrow the range based on the elution times of your isomers.

-

-

Organic Modifier Comparison:

-

Once a suitable gradient with acetonitrile is established, repeat the optimization process using methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity and resolution.

-

-

pH Scouting:

-

Prepare Mobile Phase A with different buffers to achieve pH values of 2.5, 3.0, and 3.5. Repeat the optimized gradient at each pH and observe the effect on retention and resolution.

-

Table 1: Illustrative Data on the Effect of Mobile Phase on Resolution

| Mobile Phase Composition | Resolution (Rs) between Isomer 1 and 2 |

| 40% Acetonitrile / 60% Water (pH 3.0) | 1.2 |

| 55% Methanol / 45% Water (pH 3.0) | 1.6 |

| 40% Acetonitrile / 60% Water (pH 2.5) | 1.8 |

Note: This is example data to illustrate the potential impact of mobile phase changes. Actual results will vary.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Poor Resolution

Caption: A decision tree for troubleshooting poor resolution in HPLC.

VI. References

-

Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

-

HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

-

Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

-

Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

-

Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. Available at: [Link]

-

How does pH affect the results of HPLC results?. Quora. Available at: [Link]

-

HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

-

Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

-

11 HPLC Problems and Solutions You Must Know. Labtech. Available at: [Link]

-

Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]

-